molecular formula C9H12O4 B13813316 (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Cat. No.: B13813316
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-DGCAKLBHSA-N
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Description

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one is a complex organic compound characterized by its unique stereochemistry This compound features multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration at each chiral center. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening reactions followed by cyclization to form the dihydropyran ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of biocatalysts or engineered microorganisms to achieve high yields and enantioselectivity. The process often involves multiple steps, including purification and isolation of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique stereochemistry. The pathways involved often include stereoselective binding and catalysis, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
  • (2R,3R)-3-hydroxy-2-methyl-5-[(2R,3R)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
  • (2R,3S)-3-hydroxy-2-methyl-5-[(2R,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Uniqueness

The uniqueness of (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one lies in its specific stereochemistry, which can lead to different physical, chemical, and biological properties compared to its stereoisomers. This makes it particularly valuable in applications where stereochemistry plays a critical role, such as in drug development and materials science .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1

InChI Key

RCAULRNMJFUWRP-DGCAKLBHSA-N

Isomeric SMILES

C[C@H]1[C@@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O

Origin of Product

United States

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